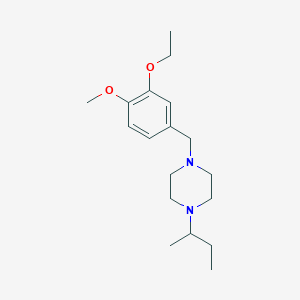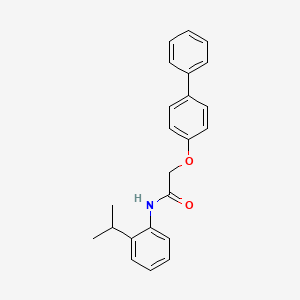
1-(2,6-difluorobenzoyl)-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorobenzoyl)-4-propylpiperazine, also known as DFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFPP belongs to the class of piperazine derivatives and has been shown to possess a wide range of pharmacological properties. In
科学的研究の応用
1-(2,6-difluorobenzoyl)-4-propylpiperazine has been shown to possess a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of 1-(2,6-difluorobenzoyl)-4-propylpiperazine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. This compound has also been shown to interact with various receptors, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been shown to decrease the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, this compound has been shown to possess antioxidant properties, reducing oxidative stress in cells.
実験室実験の利点と制限
1-(2,6-difluorobenzoyl)-4-propylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Furthermore, this compound has been extensively studied, and its pharmacological properties are well-documented. However, this compound also has some limitations. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological effects. Additionally, this compound has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully known.
将来の方向性
There are several future directions for research on 1-(2,6-difluorobenzoyl)-4-propylpiperazine. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders. Further research is needed to fully elucidate its effects on the brain and to determine its potential as a therapeutic agent for these disorders. Additionally, this compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to determine its efficacy in these conditions. Finally, more research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to possess a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. Its exact mechanism of action is not fully understood, but it is believed to modulate various neurotransmitter systems and interact with various receptors. This compound has several advantages for lab experiments, but its safety and efficacy in humans are not yet fully known. Future research is needed to fully elucidate its pharmacological effects and determine its potential as a therapeutic agent.
合成法
1-(2,6-difluorobenzoyl)-4-propylpiperazine can be synthesized through a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with propylpiperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been validated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
特性
IUPAC Name |
(2,6-difluorophenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-2-6-17-7-9-18(10-8-17)14(19)13-11(15)4-3-5-12(13)16/h3-5H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKOWJZALOFOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209375.png)
![3-[(4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5209380.png)

![ethyl 4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5209392.png)
![4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5209394.png)

![2-methyl-N-{[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(4-morpholinyl)-1-propanamine](/img/structure/B5209413.png)


![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)

![6-(2-butoxyphenyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5209466.png)
![17-(4-fluorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5209468.png)